molecular formula C18H21N3O4S B3046155 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea CAS No. 1203419-22-0

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea

Cat. No. B3046155
CAS RN: 1203419-22-0
M. Wt: 375.4
InChI Key: NDXRHUYVLLYBSZ-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea-based compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. It has also been found to induce oxidative stress and DNA damage in cancer cells. In diabetes research, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A has been shown to activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism and energy homeostasis. It has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling. Inflammation research has shown that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A inhibits the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and inhibit angiogenesis. In diabetes research, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic glucose production, and increase glucose uptake in skeletal muscle. Inflammation research has shown that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of nuclear factor-kappa B (NF-κB), and reduces the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for its targets. It has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A in lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for research on 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and improve its bioavailability for therapeutic applications. Additionally, more studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, there is a need for more research on the potential applications of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. It has been shown to have various biochemical and physiological effects in different cell types and animal models. Although there are some limitations to using 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A in lab experiments, there are also several advantages, including its synthetic accessibility, stability, and specificity for its targets. Future research directions include investigating its mechanism of action, optimizing its pharmacokinetics, and evaluating its efficacy and safety in animal models and clinical trials.

Scientific Research Applications

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A has been shown to inhibit the growth of tumor cells in vitro and in vivo. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A has been shown to improve insulin sensitivity and glucose tolerance in animal models. Inflammation research has also shown that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea A has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-4-7-15(21-10-3-11-26(21,23)24)12-17(13)20-18(22)19-14-5-8-16(25-2)9-6-14/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXRHUYVLLYBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138407
Record name N-[5-(1,1-Dioxido-2-isothiazolidinyl)-2-methylphenyl]-N′-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea

CAS RN

1203419-22-0
Record name N-[5-(1,1-Dioxido-2-isothiazolidinyl)-2-methylphenyl]-N′-(4-methoxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203419-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1,1-Dioxido-2-isothiazolidinyl)-2-methylphenyl]-N′-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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